Acetophenone, 3,4-dihydroxy-5-methoxy-
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Overview
Description
Acetophenone, 3,4-dihydroxy-5-methoxy-, is a phenolic compound that belongs to the class of acetophenones It is characterized by the presence of hydroxyl and methoxy groups on the aromatic ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 3,4-dihydroxy-5-methoxy-, can be achieved through several methods. One common approach involves the Fries rearrangement of pyrocatechol diacetate with aluminum chloride in nitrobenzene at temperatures between 75°C and 95°C . Another method includes the reaction of aryl triflates with a mixture of tetramethyltin, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C .
Industrial Production Methods
Industrial production of acetophenone derivatives often involves multicomponent reactions due to their efficiency and high yield. These reactions typically use commercially available or readily accessible starting materials, making them ideal for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 3,4-dihydroxy-5-methoxy-, undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming quinones.
Reduction: The carbonyl group in acetophenone can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetophenone, 3,4-dihydroxy-5-methoxy-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetophenone, 3,4-dihydroxy-5-methoxy-, involves its interaction with various molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to inhibit the proliferation of cancer cells, induce apoptosis, and cause cell cycle arrest . The compound’s antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Paeonol (2-Hydroxy-4-methoxyacetophenone): Known for its anti-inflammatory and analgesic properties.
Apocynin (4-Hydroxy-3-methoxyacetophenone): Exhibits anti-inflammatory and antioxidant activities.
Uniqueness
Acetophenone, 3,4-dihydroxy-5-methoxy-, is unique due to the presence of both hydroxyl and methoxy groups, which enhance its reactivity and biological activity compared to other acetophenone derivatives. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
3934-89-2 |
---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10O4/c1-5(10)6-3-7(11)9(12)8(4-6)13-2/h3-4,11-12H,1-2H3 |
InChI Key |
APWNPKIBUXZTOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)O)O |
Origin of Product |
United States |
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